molecular formula C21H15BKN6O3S3 B590881 Hydrotris(3-(2-thienyl)pyrazol-1-YL)borate potassium salt CAS No. 134030-70-9

Hydrotris(3-(2-thienyl)pyrazol-1-YL)borate potassium salt

Cat. No. B590881
CAS RN: 134030-70-9
M. Wt: 545.478
InChI Key: FTVLZZABNNDWPK-UHFFFAOYSA-N
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Description

Hydrotris(3-(2-thienyl)pyrazol-1-YL)borate potassium salt, commonly known as KPhtp, is a coordination compound that has gained significant attention in the scientific community due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of KPhtp involves the inhibition of the enzyme topoisomerase II, which is essential for DNA replication and cell division. KPhtp binds to the enzyme and prevents it from functioning properly, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
KPhtp has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, KPhtp has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using KPhtp in lab experiments is its high solubility in water, which makes it easy to work with. Additionally, KPhtp has been found to be stable under a wide range of conditions, making it suitable for various experimental setups. However, one limitation of using KPhtp is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for the research and development of KPhtp. One direction is the optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the development of new derivatives of KPhtp with improved properties and activity. Additionally, further research is needed to fully understand the mechanism of action of KPhtp and its potential applications in various fields of science.

Synthesis Methods

The synthesis of KPhtp involves the reaction of 3-(2-thienyl)pyrazole with boron trifluoride etherate and potassium tert-butoxide in THF solvent. The resulting product is then purified through recrystallization with ethanol. This method has been optimized to yield high purity and high yield of KPhtp.

Scientific Research Applications

KPhtp has been extensively studied for its potential applications in various fields of science. It has been shown to have significant antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. It has also been found to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

InChI

InChI=1S/C21H15BN6S3.K/c1-4-19(29-13-1)16-7-10-26(23-16)22(27-11-8-17(24-27)20-5-2-14-30-20)28-12-9-18(25-28)21-6-3-15-31-21;/h1-15H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQRPZBBOAMMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](N1C=CC(=N1)C2=CC=CS2)(N3C=CC(=N3)C4=CC=CS4)N5C=CC(=N5)C6=CC=CS6.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BKN6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrotris(3-(2-thienyl)pyrazol-1-YL)borate potassium salt

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